REACTION_CXSMILES
|
Br[CH2:2][C:3]1[CH:4]=[C:5]([NH:14][C:15]2[N:20]=[C:19]([C:21]([F:24])([F:23])[F:22])[CH:18]=[CH:17][N:16]=2)[CH:6]=[C:7]([C:9]2[S:13][CH:12]=[N:11][CH:10]=2)[CH:8]=1.[CH:25]1(B(O)O)C[CH2:26]1.P([O-])([O-])([O-])=O.[K+].[K+].[K+].C1(P(C2CCCCC2)C2CCCCC2)CCCCC1>CC([O-])=O.CC([O-])=O.[Pd+2].O.C1(C)C=CC=CC=1>[CH:2]1([C:3]2[CH:4]=[C:5]([NH:14][C:15]3[N:20]=[C:19]([C:21]([F:24])([F:23])[F:22])[CH:18]=[CH:17][N:16]=3)[CH:6]=[C:7]([C:9]3[S:13][CH:12]=[N:11][CH:10]=3)[CH:8]=2)[CH2:26][CH2:25]1 |f:2.3.4.5,7.8.9|
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Name
|
N-[3-(bromomethyl)-5-(1,3-thiazol-5-yl)phenyl]-4-(trifluoromethyl)-pyrimidin-2-amine
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Quantity
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523 mg
|
Type
|
reactant
|
Smiles
|
BrCC=1C=C(C=C(C1)C1=CN=CS1)NC1=NC=CC(=N1)C(F)(F)F
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Name
|
|
Quantity
|
336 mg
|
Type
|
reactant
|
Smiles
|
C1(CC1)B(O)O
|
Name
|
potassium phosphate
|
Quantity
|
968 mg
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
37 mg
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
|
Name
|
|
Quantity
|
15 mg
|
Type
|
catalyst
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].[Pd+2]
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Control Type
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UNSPECIFIED
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Setpoint
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130 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
the solution was evacuated
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Type
|
CUSTOM
|
Details
|
purged with argon 5 times
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Type
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ADDITION
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Details
|
The reaction was diluted with ethyl acetate
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Type
|
WASH
|
Details
|
washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Flash chromatography was used for purification
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C=1C=C(C=C(C1)C1=CN=CS1)NC1=NC=CC(=N1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.06 mmol | |
AMOUNT: MASS | 384 mg | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 81.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |